Nampt Enzyme Inhibitory Potency Relative to the 3-Pyridyl Urea Chemotype
The target compound falls within the urea-containing Nampt inhibitor chemotype characterized by Zheng et al. (2013). In that study, the most potent urea (compound 50) bearing a specific 3-pyridylmethyl terminus achieved a Nampt enzyme IC50 of 0.007 µM and an A2780 cellular IC50 of 0.032 µM [1]. While the compound of interest contains a 4-pyridylmethyl-thiophene moiety rather than the optimized 3-pyridyl group, the scaffold has established precedent: thiourea analogue compound 5 from the same series showed that thiophene-containing variants can retain low-nanomolar potency when properly oriented in the binding pocket [1]. Direct quantitative comparison between this compound and the reported lead series is not yet available in the public domain.
| Evidence Dimension | Nampt enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | Not publicly reported |
| Comparator Or Baseline | Lead compound 50 IC50 = 0.007 µM (Nampt enzyme); 0.032 µM (A2780 cell) | Thiourea compound 5 IC50 = nanomolar range |
| Quantified Difference | Cannot be calculated due to absent target compound data |
| Conditions | Nampt enzyme biochemical assay; A2780 ovarian cancer cell viability |
Why This Matters
This establishes the chemotype as validated against Nampt, informing procurement for hit expansion or scaffold-hopping campaigns, but users must verify the specific IC50 independently.
- [1] Zheng, X.; Bauer, P.; Baumeister, T.; et al. Structure-Based Identification of Ureas as Novel Nicotinamide Phosphoribosyltransferase (Nampt) Inhibitors. J. Med. Chem. 2013, 56 (12), 4921–4937. DOI: 10.1021/jm400186h. View Source
